molecular formula C39H71ClO4 B1369739 rac 1,2-Dioleoyl-3-chloropropanediol

rac 1,2-Dioleoyl-3-chloropropanediol

Cat. No.: B1369739
M. Wt: 639.4 g/mol
InChI Key: BLQSPZHGZHJLGB-CLFAGFIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac 1,2-Dioleoyl-3-chloropropanediol is an organic compound that belongs to the class of chloropropanols. It is a derivative of 3-chloropropane-1,2-diol, where the hydroxyl groups are esterified with oleic acid. This compound is of interest due to its presence as a contaminant in processed foods and its potential health implications.

Preparation Methods

Synthetic Routes and Reaction Conditions

rac 1,2-Dioleoyl-3-chloropropanediol can be synthesized through the esterification of 3-chloropropane-1,2-diol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 3-chloropropane-1,2-diol dioleate involves the use of large-scale esterification reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

rac 1,2-Dioleoyl-3-chloropropanediol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the chloropropanol moiety to other functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

rac 1,2-Dioleoyl-3-chloropropanediol has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of chloropropanols and their derivatives.

    Biology: The compound is studied for its potential toxicological effects and its impact on biological systems.

    Medicine: Research is conducted to understand its role as a contaminant in food and its potential health risks.

    Industry: It is used in the development of food processing techniques to minimize the formation of chloropropanols.

Mechanism of Action

The mechanism of action of 3-chloropropane-1,2-diol dioleate involves its interaction with biological molecules. The compound can form adducts with proteins and DNA, leading to potential toxic effects. The molecular targets and pathways involved include:

    Protein Adduct Formation: The compound can react with amino acids in proteins, leading to the formation of adducts that can disrupt protein function.

    DNA Interaction: It can also interact with DNA, potentially causing mutations and other genetic damage.

Comparison with Similar Compounds

rac 1,2-Dioleoyl-3-chloropropanediol can be compared with other similar compounds, such as:

    3-Chloropropane-1,2-diol dipalmitate: Another ester of 3-chloropropane-1,2-diol, where the hydroxyl groups are esterified with palmitic acid.

    2-Chloropropane-1,3-diol: An isomer of 3-chloropropane-1,2-diol, with the chlorine atom located at a different position on the carbon chain.

Properties

Molecular Formula

C39H71ClO4

Molecular Weight

639.4 g/mol

IUPAC Name

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18-

InChI Key

BLQSPZHGZHJLGB-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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